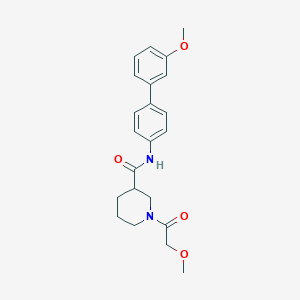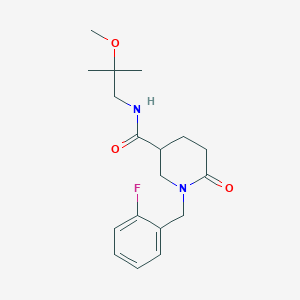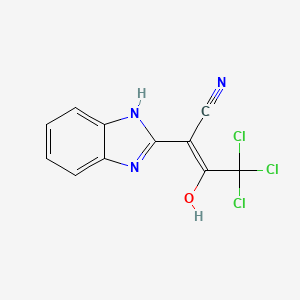
1-(methoxyacetyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxyacetyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a member of the piperidinecarboxamide family, which has been studied extensively for their biological activities. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(methoxyacetyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is not fully understood, but it is believed to act as a proteasome inhibitor. The proteasome is a cellular complex responsible for the degradation of proteins, and inhibition of the proteasome can lead to the accumulation of proteins that can cause cell death. This compound has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In breast cancer cells, this compound has been shown to induce apoptosis, which is a form of programmed cell death. This compound has also been shown to reduce the expression of proteins involved in cell proliferation and angiogenesis, which are processes involved in tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from cell death and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(methoxyacetyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in experiments. One limitation of this compound is its relatively high cost, which may limit its use in some research projects.
Direcciones Futuras
There are several future directions for research on 1-(methoxyacetyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, the development of new methods for the synthesis of this compound and its analogs may lead to more efficient and cost-effective production of these compounds.
Métodos De Síntesis
1-(methoxyacetyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of piperidine with 4-biphenylyl chloride, followed by acetylation and methylation reactions. The final product is purified using column chromatography to obtain a pure compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(methoxyacetyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been studied for its potential applications in cancer research, particularly in the treatment of breast cancer. This compound has been shown to inhibit the growth of breast cancer cells in vitro, and in vivo studies have demonstrated that this compound can reduce tumor growth in mice. Additionally, this compound has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2-methoxyacetyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-15-21(25)24-12-4-6-18(14-24)22(26)23-19-10-8-16(9-11-19)17-5-3-7-20(13-17)28-2/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHIUNWUKGIHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[1-(allylsulfonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6135343.png)
![7-[2-(2-isobutyl-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6135345.png)

![5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6135350.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B6135351.png)
![5-{[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]carbonyl}-2-isopropyl-1,3-benzoxazole](/img/structure/B6135354.png)

![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)

![N-[2-(3-chlorophenyl)ethyl]-1-cyclopentyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6135398.png)
![1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6135405.png)
![2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine](/img/structure/B6135418.png)
![2-{[2-(4-ethylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6135425.png)
![ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6135428.png)